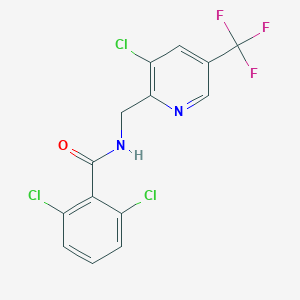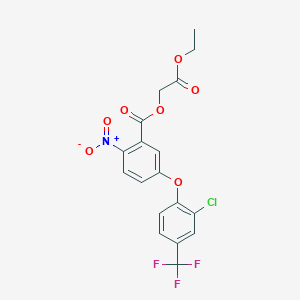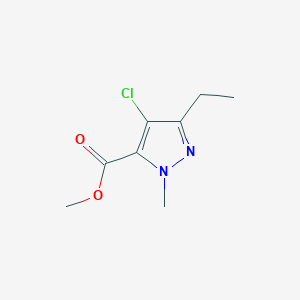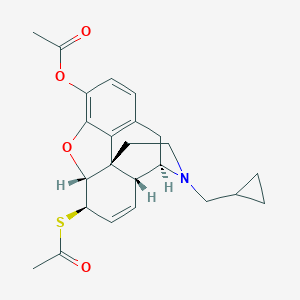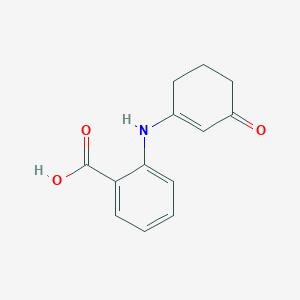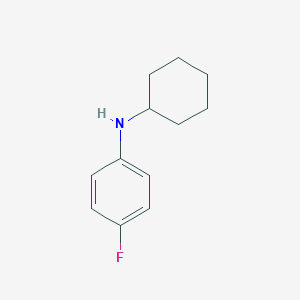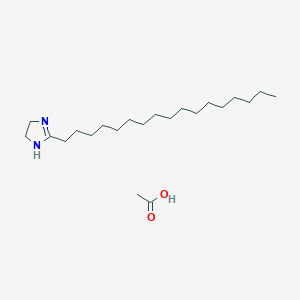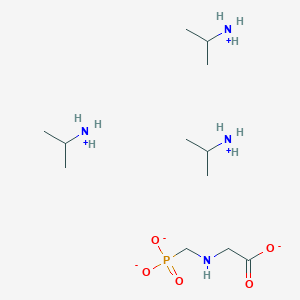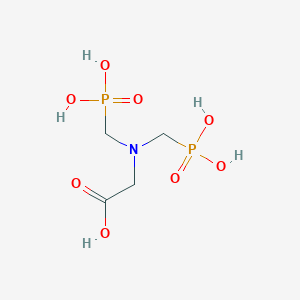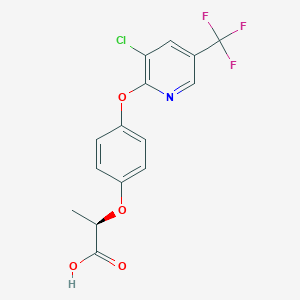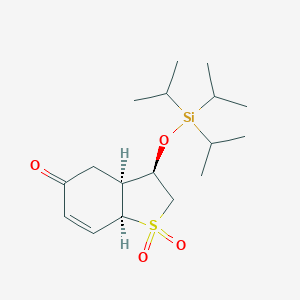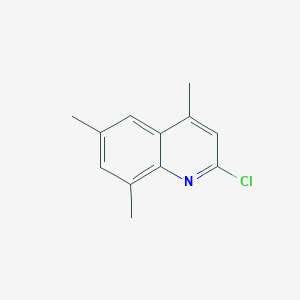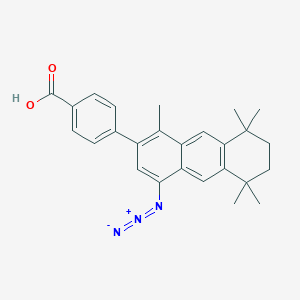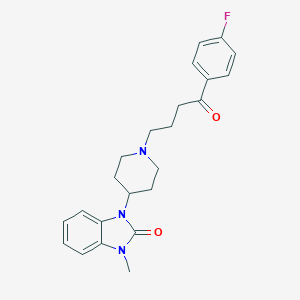
N-Methylbenperidol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Methylbenperidol is a chemical compound that belongs to the class of butyrophenone derivatives. It is a potent antipsychotic agent that has been used in the treatment of various psychiatric disorders, including schizophrenia and bipolar disorder. The compound is also known by its trade name, ‘Encephabol,’ and has been extensively studied for its pharmacological properties and clinical applications.
Mecanismo De Acción
The exact mechanism of action of N-Methylbenperidol is not fully understood. However, it is believed to act primarily as a dopamine receptor antagonist, blocking the activity of dopamine in the brain. This results in a decrease in the symptoms of psychosis and other psychiatric disorders. The compound also has some affinity for other neurotransmitter receptors, including serotonin and histamine receptors, which may contribute to its therapeutic effects.
Efectos Bioquímicos Y Fisiológicos
N-Methylbenperidol has been shown to have a number of biochemical and physiological effects. It has been shown to decrease the activity of the dopaminergic system in the brain, which is believed to be responsible for its antipsychotic activity. The compound has also been shown to have some anti-inflammatory and antioxidant properties, which may contribute to its neuroprotective effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-Methylbenperidol has several advantages and limitations for lab experiments. One advantage is its potent antipsychotic activity, which makes it a valuable tool for studying the mechanisms of psychosis and other psychiatric disorders. However, the compound has some limitations, including its relatively low solubility in water and its potential for toxicity at high doses. These limitations need to be taken into account when designing experiments using N-Methylbenperidol.
Direcciones Futuras
There are several future directions for research on N-Methylbenperidol. One area of interest is its potential for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's. The compound's neuroprotective properties and ability to enhance cognitive function make it a promising candidate for these indications. Another area of interest is the development of new derivatives of N-Methylbenperidol with improved pharmacological properties, such as increased solubility and reduced toxicity. These derivatives may have greater clinical utility than the parent compound. Finally, further research is needed to fully understand the mechanism of action of N-Methylbenperidol and its effects on the brain and other organ systems.
Métodos De Síntesis
The synthesis of N-Methylbenperidol involves the reaction of 1-(4-fluorophenyl)-1-(4-hydroxyphenyl)-2-butene with N-methylpiperazine in the presence of a palladium catalyst. The reaction proceeds via a Heck coupling reaction, which results in the formation of the desired product in high yield and purity. The synthesis method has been optimized to meet the requirements of large-scale production for clinical use.
Aplicaciones Científicas De Investigación
N-Methylbenperidol has been extensively studied for its pharmacological properties and clinical applications. It has been shown to have potent antipsychotic activity, which makes it a valuable tool in the treatment of various psychiatric disorders. The compound has also been studied for its neuroprotective properties and its ability to enhance cognitive function. These properties make it a promising candidate for the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's.
Propiedades
Número CAS |
133066-70-3 |
|---|---|
Nombre del producto |
N-Methylbenperidol |
Fórmula molecular |
C23H26FN3O2 |
Peso molecular |
395.5 g/mol |
Nombre IUPAC |
1-[1-[4-(4-fluorophenyl)-4-oxobutyl]piperidin-4-yl]-3-methylbenzimidazol-2-one |
InChI |
InChI=1S/C23H26FN3O2/c1-25-20-5-2-3-6-21(20)27(23(25)29)19-12-15-26(16-13-19)14-4-7-22(28)17-8-10-18(24)11-9-17/h2-3,5-6,8-11,19H,4,7,12-16H2,1H3 |
Clave InChI |
SJRJDHOLKUXKIB-UHFFFAOYSA-N |
SMILES |
CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
SMILES canónico |
CN1C2=CC=CC=C2N(C1=O)C3CCN(CC3)CCCC(=O)C4=CC=C(C=C4)F |
Otros números CAS |
133066-70-3 |
Sinónimos |
(18F)(N-methyl)benperidol N-(11C)methyl-benperidol N-methylbenperidol |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



